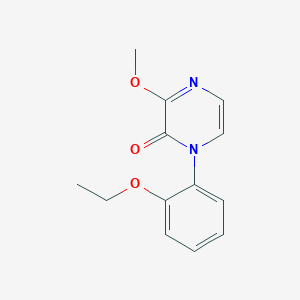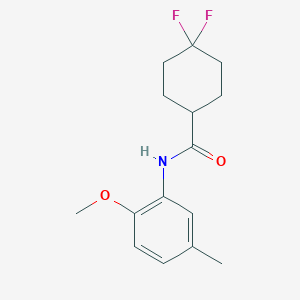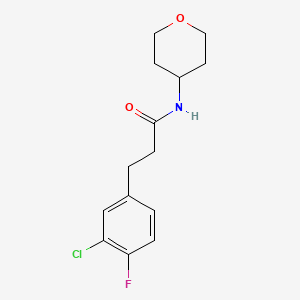![molecular formula C13H15ClFNO2 B15114985 [1-(2-Chloro-4-fluorobenzoyl)piperidin-3-yl]methanol](/img/structure/B15114985.png)
[1-(2-Chloro-4-fluorobenzoyl)piperidin-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2-Chloro-4-fluorobenzoyl)piperidin-3-yl]methanol: is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom This compound is characterized by the presence of a chlorofluorobenzoyl group attached to the piperidine ring, along with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Chloro-4-fluorobenzoyl)piperidin-3-yl]methanol typically involves the reaction of 2-chloro-4-fluorobenzoyl chloride with piperidin-3-ylmethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert the carbonyl group in the benzoyl moiety to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used for reduction reactions.
Substitution: Halogenation can be carried out using reagents like chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products Formed:
- Oxidation of the methanol group can yield [1-(2-Chloro-4-fluorobenzoyl)piperidin-3-yl]formaldehyde or [1-(2-Chloro-4-fluorobenzoyl)piperidin-3-yl]carboxylic acid.
- Reduction of the benzoyl group can produce [1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl]methanol .
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: In biological research, [1-(2-Chloro-4-fluorobenzoyl)piperidin-3-yl]methanol is studied for its potential as a ligand in receptor binding studies. It can be used to investigate the interactions between small molecules and biological targets such as enzymes and receptors .
Medicine: Its piperidine moiety is a common structural feature in many pharmacologically active compounds, making it a valuable scaffold for drug design .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, resins, and other advanced materials .
Mechanism of Action
The mechanism of action of [1-(2-Chloro-4-fluorobenzoyl)piperidin-3-yl]methanol involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
[1-(2-Chloro-4-fluorobenzyl)piperazine]: This compound shares a similar benzoyl group but differs in the piperidine ring structure.
[1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one]: This compound has a similar benzoyl group but with a different substitution pattern on the piperidine ring.
Uniqueness: The uniqueness of [1-(2-Chloro-4-fluorobenzoyl)piperidin-3-yl]methanol lies in its specific substitution pattern and the presence of both a methanol and a benzoyl group.
Properties
Molecular Formula |
C13H15ClFNO2 |
|---|---|
Molecular Weight |
271.71 g/mol |
IUPAC Name |
(2-chloro-4-fluorophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C13H15ClFNO2/c14-12-6-10(15)3-4-11(12)13(18)16-5-1-2-9(7-16)8-17/h3-4,6,9,17H,1-2,5,7-8H2 |
InChI Key |
OQPRQLDWQYDQPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C=C(C=C2)F)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[1-(3-Methylbenzoyl)azetidin-3-yl]oxy}pyridine](/img/structure/B15114908.png)

![4-{1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B15114924.png)

![4-{[1-(3,5-Dimethylbenzoyl)azetidin-3-yl]oxy}pyridine](/img/structure/B15114938.png)
![4,5-Dimethyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B15114939.png)
![2-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile](/img/structure/B15114941.png)
![4-{[4-(2-Tert-butyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B15114942.png)
![4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B15114944.png)
![N-[(2,4-dimethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B15114946.png)
![2-[4-(3-Chloropyridin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B15114948.png)
![1-(2,2-difluoroethyl)-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B15114952.png)
![1-{[3-(Trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B15114967.png)
